molecular formula C10H14ClN B14029251 1-(3-Chlorophenyl)butan-2-amine CAS No. 23194-84-5

1-(3-Chlorophenyl)butan-2-amine

Katalognummer: B14029251
CAS-Nummer: 23194-84-5
Molekulargewicht: 183.68 g/mol
InChI-Schlüssel: GAJOQJXWZDBDAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chlorophenyl)butan-2-amine is an organic compound with the molecular formula C10H14ClN It is a derivative of phenethylamine, characterized by the presence of a chlorine atom on the phenyl ring and a butan-2-amine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(3-Chlorophenyl)butan-2-amine can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with nitroethane to form 3-chloro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation of the nitrostyrene intermediate. This process typically uses palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Chlorophenyl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Chlorophenyl)butan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(3-Chlorophenyl)butan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(3-Chlorophenyl)butan-2-amine can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)butan-2-amine: Similar structure but with the chlorine atom in the para position.

    1-(3-Bromophenyl)butan-2-amine: Similar structure but with a bromine atom instead of chlorine.

    1-(3-Chlorophenyl)propan-2-amine: Similar structure but with a shorter carbon chain.

Uniqueness

This compound is unique due to its specific substitution pattern and chain length, which influence its chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

23194-84-5

Molekularformel

C10H14ClN

Molekulargewicht

183.68 g/mol

IUPAC-Name

1-(3-chlorophenyl)butan-2-amine

InChI

InChI=1S/C10H14ClN/c1-2-10(12)7-8-4-3-5-9(11)6-8/h3-6,10H,2,7,12H2,1H3

InChI-Schlüssel

GAJOQJXWZDBDAS-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC1=CC(=CC=C1)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.